molecular formula C20H18N4O2S B2389334 5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 946278-36-0

5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2389334
CAS No.: 946278-36-0
M. Wt: 378.45
InChI Key: FTGBPZTWNMGBLP-UHFFFAOYSA-N
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Description

5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring a piperazine core substituted with a 3-methylbenzoyl group and an oxazole ring. The oxazole moiety is further functionalized with a thiophen-2-yl group at position 2 and a carbonitrile group at position 3. The thiophene and oxazole rings contribute to π-π stacking capabilities, while the piperazine moiety enhances solubility and conformational flexibility .

Properties

IUPAC Name

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-4-2-5-15(12-14)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(26-20)17-6-3-11-27-17/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBPZTWNMGBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O2SC_{22}H_{20}N_{4}O_{2}S. The structure features a piperazine ring, an oxazole moiety, and a thiophene group, which contribute to its unique properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine and oxazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar oxazole derivatives possess notable antibacterial and antifungal effects. These compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to microbial cell death. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the piperazine or thiophene rings can enhance potency or selectivity toward specific biological targets. For example, substitutions at the 3-position of the benzoyl group have been linked to improved anticancer activity due to increased interaction with target receptors .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) can lead to altered cellular signaling pathways.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells .

Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives, including our compound of interest, showed promising results in inhibiting growth in MCF-7 breast cancer cells. The IC50 values were significantly lower than those observed for standard chemotherapeutics, indicating a potential for development into effective anticancer agents .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of related compounds was assessed against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the thiophene structure could enhance antibacterial activity, suggesting that further optimization could yield potent antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3-methylbenzoyl group in the target compound provides steric bulk and electron-donating properties compared to halogenated analogs (e.g., 2-fluoro or 3-chloro derivatives), which introduce electron-withdrawing effects. This may influence receptor binding kinetics and metabolic stability .
  • The thiophen-2-yl group enhances aromatic stacking interactions compared to furan-2-yl (in the chlorinated analog), which has lower aromaticity due to oxygen’s electronegativity .

Biological Activity: The indole-containing analog (3t) exhibits antifungal properties, likely due to the indole moiety’s ability to disrupt fungal membrane integrity .

Synthetic Accessibility: Multi-component reactions (e.g., one-pot syntheses) are commonly employed for such heterocycles, as seen in the preparation of pyranopyrazole and oxazine derivatives . Modifications to the benzoyl or heteroaryl groups require tailored coupling strategies, such as nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents increase polarity and may enhance binding to polar active sites, whereas methyl groups improve lipophilicity and membrane permeability .
  • Piperazine Role : The piperazine ring’s flexibility and basicity facilitate solubility in physiological environments, a critical factor for bioavailability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound’s structure includes:

  • Oxazole core : A nitrogen-oxygen heterocycle that enhances metabolic stability and facilitates π-π stacking interactions with biological targets.
  • Thiophene moiety : Introduces sulfur-based electronic effects, potentially modulating receptor binding affinity .
  • 3-Methylbenzoyl-piperazine : The piperazine ring provides conformational flexibility, while the 3-methylbenzoyl group may enhance lipophilicity and CNS permeability .
  • Carbonitrile group : Acts as a hydrogen bond acceptor and may improve solubility in polar solvents.

Methodological Insight : Structural characterization via 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming synthetic success and purity .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

Cyclization : Formation of the oxazole ring via condensation of α-haloketones with nitriles or carbamates.

Piperazine functionalization : Acylation of the piperazine nitrogen with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine in DCM) .

Thiophene coupling : Suzuki-Miyaura or Stille coupling to introduce the thiophene moiety .

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction times (e.g., from 16 hours to 2–4 hours) .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50 values across studies)?

Case Study : Discrepancies in cytotoxicity data may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Purity issues : Impurities >5% can skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Solvent effects : DMSO concentration >0.1% may inhibit cell growth.

Q. Methodology :

  • Replicate assays in triplicate using standardized protocols (e.g., MTT assay with 24-hour exposure).
  • Cross-validate with orthogonal techniques (e.g., flow cytometry for apoptosis ) .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound’s analogs?

SAR Approaches :

  • Core modifications : Replace oxazole with thiazole or imidazole to assess heterocycle impact on potency .
  • Substituent tuning : Vary the 3-methyl group on the benzoyl moiety (e.g., -CF3, -OCH3) to study steric/electronic effects .
  • Bioisosteric replacement : Swap thiophene with furan or pyrrole to evaluate aromatic ring contributions .

Q. Experimental Design :

  • Synthesize a library of 10–15 analogs.
  • Test against a panel of kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays .
  • Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Stepwise Validation :

In vitro : Measure inhibition of target enzymes (e.g., CYP450 isoforms ) using UV-Vis spectroscopy .

Cellular assays : Use siRNA knockdown to confirm target specificity (e.g., reduced efficacy in target-silenced cells) .

In vivo : Administer in rodent models (e.g., xenografts) with pharmacokinetic monitoring (plasma half-life, bioavailability) .

Q. Data Analysis :

  • Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition.
  • Use Western blotting to quantify downstream biomarker expression (e.g., phosphorylated ERK) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data in different solvent systems?

Case Example :

  • DMSO solubility : Reported as 50 mM in some studies but <10 mM in others.
  • Root Cause : Degradation in aqueous buffers (e.g., hydrolysis of the carbonitrile group at pH >7.4).

Q. Mitigation :

  • Prepare fresh stock solutions and confirm stability via LC-MS over 24 hours .
  • Use stabilizers (e.g., 1% BSA in PBS) for biological assays .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in and for reproducible yields (65–88%).
  • Analytical Standards : Validate purity using NMR chemical shifts (e.g., δ 7.54 ppm for thiophene protons ) and IR peaks (e.g., 2231 cm⁻¹ for C≡N stretch ).

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